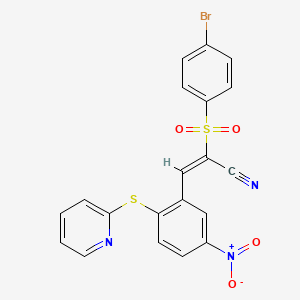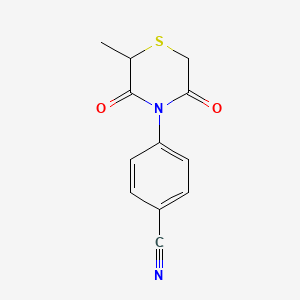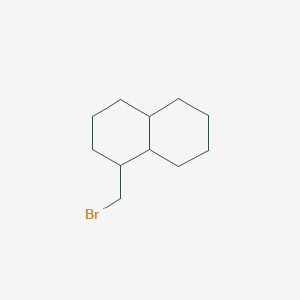![molecular formula C20H23NO7S B2433633 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327184-25-7](/img/structure/B2433633.png)
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C21H25NO7S and is commonly referred to as DMES.
Wissenschaftliche Forschungsanwendungen
Photochromic Properties and Polymer Applications
- Methyl acrylate polymers containing azobenzene groups with heterocyclic sulfonamide substituents, including sulfisomidyne and sulfamethoxazole, were synthesized. These polymers exhibited photochromic properties, demonstrated by trans-cis isomerization of side-chain azobenzene fragments under illumination. This photochromic behavior, along with changes in absorbance and refractive index upon illumination, suggests potential applications in materials science and optics (Ortyl, Janik, & Kucharski, 2002).
Polymer-Based Protecting Groups
- The synthesis and polymerization of 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate with methyl acrylate produced polymers that serve as interesting polymeric amino protecting groups. This suggests potential applications in synthetic chemistry for the protection and deprotection of amino groups during chemical reactions (Gormanns & Ritter, 1994).
Hydrocarbonylation and Dimerization Reactions
- Methyl acrylate underwent hydrocarbonylation with CO and H2O, forming dimethyl 4-oxopimelate with high yield. This process, catalyzed by the Co2(CO)8-1,2-bis(diphenylphosphino)ethane catalyst system, suggests its utility in industrial and synthetic chemistry for creating complex organic compounds (Murata & Matsuda, 1982).
Synthesis of Pyrazoles and Pyrazolines
- Methyl (E)-3-(phenylsulfonyl)-acrylates reacted with diphenyldiazomethane to form 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines, which upon treatment with DBU underwent dehydrosulfonation, forming 3,3-diphenyl-3H-pyrazoles. The reactions of α-bromovinyl phenyl sulfones with diphenyldiazomethane also provided insights into potential synthetic pathways for creating complex organic compounds (Vasin et al., 2015).
Synthesis of Sulfonyl Fluorinated Macro Emulsifiers
- Fluorinated acrylate emulsions, created for hydrophobic surface coatings, utilized amphiphilic sulfonyl macro emulsifiers for low surface energy emulsion polymerization. These emulsifiers showed superior properties and indicated potential applications in water repellent modifications and surface coatings, highlighting the versatility of methyl acrylate derivatives in material science (Yin et al., 2017).
Eigenschaften
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7S/c1-5-28-15-7-9-16(10-8-15)29(23,24)19(20(22)27-4)13-21-14-6-11-17(25-2)18(12-14)26-3/h6-13,21H,5H2,1-4H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYZMHBBSBSBA-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

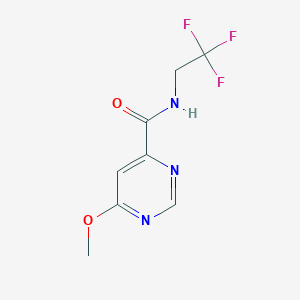
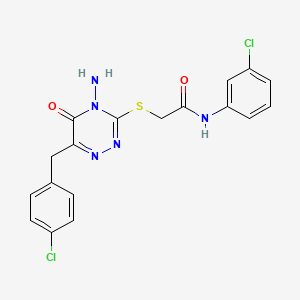
![1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2433557.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2433558.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-2,3-dihydro-1H-inden-2-ol](/img/structure/B2433561.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2433564.png)
![1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433565.png)


